molecular formula C15H15NO6 B4916717 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4916717
M. Wt: 305.28 g/mol
InChI Key: GZIZQJIGTHWOFL-UHFFFAOYSA-N
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Description

The compound 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid features a bicyclic 7-oxabicyclo[2.2.1]heptane core with a carboxylic acid group at position 2 and a 1,3-benzodioxol-5-ylcarbamoyl substituent at position 2.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c17-14(12-9-3-4-10(22-9)13(12)15(18)19)16-7-1-2-8-11(5-7)21-6-20-8/h1-2,5,9-10,12-13H,3-4,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIZQJIGTHWOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxole moiety and the bicyclic heptane ring system. One common approach is to use a palladium-catalyzed C-N cross-coupling reaction to attach the benzodioxole group to the bicyclic heptane ring . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may target microtubules and tubulin proteins, leading to mitotic blockade and apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 7-oxabicyclo[2.2.1]heptane backbone is a versatile platform for chemical modifications. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight Key References
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thiazol-2-ylcarbamoyl Carboxylic acid 268.25 g/mol
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid Methoxycarbonyl + benzothiazolamine Carboxylic acid 306.30 g/mol
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Di-sec-butylcarbamoyl Carboxylic acid 297.40 g/mol
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid None Carboxylic acid 142.15 g/mol
Dipotassium endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) None Dicarboxylic acid (dipotassium salt) 262.28 g/mol

Key Observations :

  • Substituent Diversity : The carbamoyl group at position 3 varies widely, from aromatic (benzodioxolyl, thiazolyl) to aliphatic (di-sec-butyl) groups. These modifications influence steric bulk, electronic properties, and biological activity .
  • Pharmacological Relevance: Thromboxane A2 agonists like I-BOP and U-46619 share the 7-oxabicyclo[2.2.1]heptane core but feature complex substituents (e.g., hydroxybutenyl or methanoepoxy groups), highlighting the scaffold's adaptability for receptor targeting .

Physical and Chemical Properties

  • rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid : Exhibits a density of 1.31 g/cm³, boiling point of 290.7°C, and pKa of 4.34, reflecting moderate acidity .
  • Dipotassium Endothall: As a herbicide, its dicarboxylic acid structure enhances water solubility compared to monocarboxylic analogs .

Biological Activity

The compound 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure that is characteristic of many biologically active molecules. Its unique configuration allows for specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Certain derivatives of the bicyclic structure have shown promising antiviral properties. For instance, compounds with similar frameworks have been investigated for their efficacy against various viral infections .
  • Thromboxane Antagonism : A related compound demonstrated significant thromboxane A2 (TxA2) antagonistic activity in vitro. The presence of specific functional groups was crucial for enhancing this activity .
  • Potential Anticancer Properties : Preliminary studies suggest that modifications to the bicyclic structure may lead to compounds with anticancer effects, although detailed studies are still required to confirm these findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, inhibiting their action and thereby modulating physiological responses.
  • Inhibition of Platelet Aggregation : Similar compounds have been shown to inhibit platelet aggregation, which is relevant in cardiovascular diseases .
  • Modulation of Signaling Pathways : The compound's structure may allow it to influence various signaling pathways involved in inflammation and cell proliferation.

Case Study 1: Thromboxane A2 Antagonism

A study evaluated the thromboxane antagonistic activity of a derivative closely related to the compound . The results indicated that it effectively inhibited TxA2-induced platelet aggregation in vitro, with an IC50 value indicating potent activity . This suggests potential therapeutic applications in managing thrombotic disorders.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of structurally similar compounds, revealing that modifications to the benzodioxole moiety enhanced antiviral efficacy against specific viruses . This highlights the importance of structural optimization in drug development.

Data Table: Biological Activities and Potencies

Activity TypeCompound ReferenceIC50/EC50 ValuesNotes
Thromboxane AntagonismBMS-180,2917 nMPotent antagonist in human platelets
Antiviral ActivityVarious DerivativesVariesEnhanced by specific structural modifications

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Cycloaddition : Formation of the bicyclic core via [4+2] or [2+2] cycloaddition under mild conditions (e.g., using norcantharidin derivatives as precursors) .
  • Functionalization : Introduction of the benzodioxol-5-ylcarbamoyl group via coupling reactions (e.g., carbodiimide-mediated amidation) .
  • Critical Parameters : Catalysts (e.g., 4-dimethylaminopyridine), solvent choice (acetonitrile or DMF), and temperature control (room temperature to 80°C) to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclic core and functional groups?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent effects. For example, coupling constants in the bicyclic system confirm endo/exo configurations .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. Crystals are grown via slow evaporation (e.g., methanol/ethanol) and analyzed for bond lengths/angles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and purity .

Advanced Research Questions

Q. How can microreactor technology enhance the safety and efficiency of synthesizing this compound, particularly in handling exothermic reactions?

  • Methodological Answer :
  • Continuous Flow Systems : Adapt batch processes to microreactors for rapid heat dissipation. For example, hydrazine quenching steps (highly exothermic) are optimized using microchannels to prevent thermal runaway .
  • Real-Time Monitoring : In-line FTIR or UV-vis spectroscopy tracks intermediate formation (e.g., acylazides) to minimize hazardous byproducts .
  • Yield Improvement : Microreactors achieve >90% yield for critical steps (vs. 70–80% in batch) due to precise reagent mixing and temperature control .

Q. What are the structure-activity relationship (SAR) implications of modifying the carbamoyl substituent on thromboxane A2 (TxA2) receptor antagonism?

  • Methodological Answer :
  • Substituent Effects : Ortho-substituted aryl groups (e.g., benzodioxol-5-yl) enhance TxA2 binding affinity by fitting into hydrophobic receptor pockets. Meta/para substitutions reduce potency by >100-fold .
  • Bioisosteric Replacements : Replacing the benzodioxole with thiazole (as in related compounds) retains activity (IC₅₀ ~3 nM) but alters metabolic stability .
  • Assay Validation : Use human platelet-rich plasma (PRP) to measure inhibition of U-46,619-induced aggregation (IC₅₀ <12 nM) and receptor binding assays (Kd ~1 nM) .

Q. How can researchers resolve discrepancies in the compound’s bioactivity across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability and metabolite formation (e.g., ester hydrolysis) to explain reduced in vivo efficacy .
  • Species-Specific Receptors : Compare TxA2 receptor homology between human and rodent models. For example, SQ 35,091 shows extended duration in mice (T₅₀ =16 h) but may require dose adjustments for primates .
  • Dual Assay Validation : Cross-validate results using functional assays (platelet aggregation) and radioligand binding ([³H]-SQ 29,548) to confirm target specificity .

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